4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide
Description
4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide is an organic compound with the molecular formula C20H22N4O2. It is a derivative of benzamide and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of amino groups and benzoyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-8,17-18H,9-12,21-22H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPNTFIHOJWYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
For industrial production, a two-step synthetic route is often employed. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. The second step involves the reduction of the nitro group to an amino group, resulting in the formation of 4-amino-N-(4-carbamoylphenyl)benzamide . This method is optimized for high yields and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides and derivatives with modified functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. As a PADPRP inhibitor, it interferes with the enzyme’s activity, leading to the inhibition of DNA repair processes. This can result in increased sensitivity of cancer cells to radiation and chemotherapy . Additionally, its antibacterial properties are attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4′-Diaminodiphenylamide: Similar in structure but lacks the cyclohexyl group.
4-amino-N-(4-carbamoylphenyl)benzamide: A direct precursor in the synthesis of the target compound.
4-amino-N-(4-aminobenzoyl)benzohydrazide: Shares the benzoyl and amino functional groups but differs in the hydrazide linkage.
Uniqueness
4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of both cyclohexyl and benzoyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
